2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Overview
Description
Scientific Research Applications
Synthesis and Derivative Formation
The compound's synthesis and its role in the formation of derivatives are foundational aspects of its research applications. The fluoren-9-ylmethoxycarbonyl (Fmoc) group, part of this compound, is frequently utilized for protecting hydroxy groups in conjunction with various acid- and base-labile protecting groups. This versatility is exemplified in the synthesis of an octathymidylic acid fragment, demonstrating the Fmoc group's utility in nucleotide chemistry (Gioeli & Chattopadhyaya, 1982).
Antimicrobial Activities
Derivatives of the mentioned compound have been explored for their antimicrobial activities. Research has shown significant activity against various microorganisms, including Micrococcus luteus, Bacillus cereus, Proteus vulgaris, and others, highlighting the potential of these compounds in developing new antimicrobial agents (Turan-Zitouni et al., 2007).
Photophysical Properties
The compound's derivatives exhibit interesting photophysical properties, making them suitable for applications in material science and as fluorophores. A study exploiting a multicomponent domino reaction strategy has synthesized poly-functionalized nicotinonitriles incorporating fluorene moieties, showing strong blue-green fluorescence emission. These properties suggest potential uses in fluorescent sensors and materials science applications (Hussein, El Guesmi, & Ahmed, 2019).
Enzyme Inhibitor Studies
The structural framework of this compound lends itself to modifications that produce potent enzyme inhibitors, such as angiotensin-converting enzyme (ACE) inhibitors. These modifications demonstrate the compound's relevance in pharmaceutical research, particularly in the development of cardiovascular drugs (Yanagisawa et al., 1988).
Charge Density and Molecular Dynamics
Understanding the charge density and molecular dynamics of derivatives of this compound provides insights into their electronic structure and interactions in solid-state forms. These studies are crucial for designing molecules with tailored properties for specific applications, such as catalysis or drug design (Wang et al., 2016).
properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c30-25(31)15-29-24-12-6-1-7-17(24)13-14-23(26(29)32)28-27(33)34-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,22-23H,13-16H2,(H,28,33)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXLRWYRXXKUSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373296 | |
Record name | 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |
CAS RN |
204322-78-1 | |
Record name | 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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